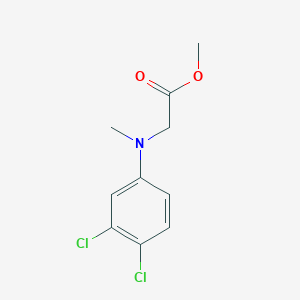
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of phenylacetate and contains both methyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate typically involves the reaction of 3,4-dichloroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides, amines, various solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could interact with receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- Methyl 2-(2-{[(3,4-dichlorophenyl)amino]methyl}phenyl)acetate
- Methyl 2-{[(3,4-dichlorophenyl)methyl]amino}acetate
Comparison: Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties. For instance, the presence of the dichlorophenyl group can influence its lipophilicity, making it more or less soluble in various solvents. Additionally, the methyl group can affect its steric and electronic properties, leading to variations in its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 2-(3,4-dichloro-N-methylanilino)acetate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15-2)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
WBKCZIDYPBXCIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















